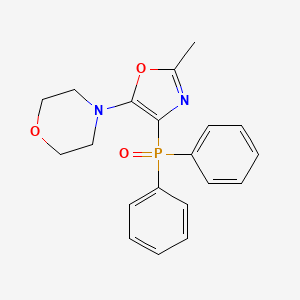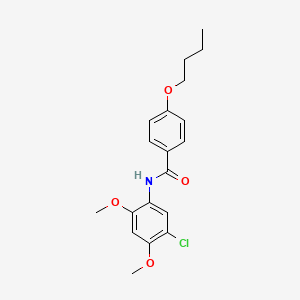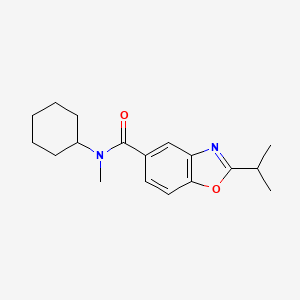![molecular formula C20H19ClN2O2 B5055683 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide](/img/structure/B5055683.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring fused with a chlorophenyl group and a cyclohexanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing 4-chloroaniline with salicylic acid derivatives under acidic conditions.
Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide moiety is introduced through the reaction of cyclohexanecarboxylic acid with appropriate amines or amides.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with the cyclohexanecarboxamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure consistent product quality.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclohexanecarboxamide moiety can contribute to the overall stability and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl-1-benzofuran-2-carboxamide: Shares a similar benzoxazole core but differs in the attached functional groups.
4-(4-chlorophenyl)-N-(2-pyridinylmethyl)cyclohexanecarboxamide: Contains a similar chlorophenyl group but differs in the heterocyclic ring and substituents.
Uniqueness
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide is unique due to its specific combination of a benzoxazole ring, chlorophenyl group, and cyclohexanecarboxamide moiety, which together confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c21-15-8-6-14(7-9-15)20-23-17-12-16(10-11-18(17)25-20)22-19(24)13-4-2-1-3-5-13/h6-13H,1-5H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEKVGIZVRILJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R*,6S*)-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5055600.png)
![7-[(2-METHYLNAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5055604.png)
![2-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5055617.png)
![N-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B5055621.png)
![(5Z)-3-(3-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055636.png)

![3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5055646.png)
![2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5055650.png)


![N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5055667.png)
![1-[5-(4-Bromophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxidoimidazol-1-ium-2-yl]ethanone](/img/structure/B5055674.png)
![ETHYL 3-({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5055690.png)
![N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B5055695.png)
